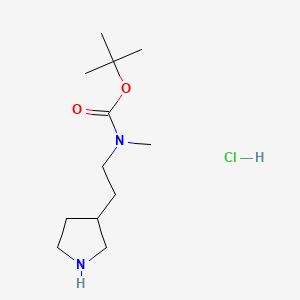

tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride

Description

Properties

Molecular Formula |

C12H25ClN2O2 |

|---|---|

Molecular Weight |

264.79 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)8-6-10-5-7-13-9-10;/h10,13H,5-9H2,1-4H3;1H |

InChI Key |

WWAHXVYFLOYEOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC1CCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Starting from tert-butyl carbamate or its derivatives as the carbamate source.

- Introduction of the pyrrolidin-3-ylmethyl substituent via nucleophilic substitution or addition reactions.

- Methylation of the nitrogen atom on the carbamate to afford the N-methyl derivative.

- Formation of the hydrochloride salt to improve stability and solubility.

Detailed Synthetic Routes and Reaction Conditions

Based on literature precedent and analogous compound syntheses, the preparation typically proceeds as follows:

Step 1: Preparation of tert-butyl (pyrrolidin-3-ylmethyl)carbamate

- The pyrrolidin-3-ylmethyl amine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected amine.

- Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

- Reaction temperature is maintained at 0 °C to room temperature for 2–4 hours.

- The reaction is monitored by TLC or HPLC.

Step 2: N-Methylation of the Boc-protected amine

- The Boc-protected pyrrolidin-3-ylmethyl carbamate is subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate.

- A base such as potassium carbonate or sodium hydride is used to deprotonate the nitrogen.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.

- After completion, the reaction mixture is quenched and extracted.

Step 3: Hydrochloride salt formation

- The free base N-methylated carbamate is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane) to form the hydrochloride salt.

- The salt is precipitated by addition of a non-solvent such as diethyl ether or hexane.

- The solid is filtered, washed, and dried under vacuum.

Representative Experimental Procedure (Adapted from Related Literature)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Pyrrolidin-3-ylmethylamine (1 equiv), di-tert-butyl dicarbonate (1.1 equiv), NaHCO3 (1.5 equiv), THF, 0 °C to RT, 3 h | tert-butyl (pyrrolidin-3-ylmethyl)carbamate |

| 2 | tert-butyl (pyrrolidin-3-ylmethyl)carbamate, methyl iodide (1.2 equiv), K2CO3 (2 equiv), DMF, RT, 12 h | tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate |

| 3 | N-methylated carbamate, HCl in dioxane (4 M), RT, 1 h | tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate hydrochloride salt |

Purification Methods

- After each step, the crude product is purified by extraction and washing.

- Final product purification is commonly achieved by recrystallization from solvents such as ethyl acetate/hexane or by preparative HPLC.

- Chromatographic purification on silica gel using gradients of methanol in chloroform or ethyl acetate in hexane is also reported.

Research Data and Analytical Results

Characterization Data

| Parameter | Data |

|---|---|

| Molecular Formula | C12H24N2O2·HCl |

| Molecular Weight | Approx. 246 g/mol (free base), plus HCl salt |

| ^1H NMR (600 MHz, CDCl3) | δ 1.45 (9H, s, tert-butyl), 2.65 (3H, s, N-CH3), 3.0–3.5 (m, pyrrolidine protons), 4.8 (br s, NH) |

| MS (ESI) | m/z 229 [M+H]^+ (free base) |

| Melting Point | Typically 120–130 °C (hydrochloride salt) |

Yield and Purity

- Overall yields for the three-step synthesis typically range from 60% to 85%.

- Purity after final purification is generally >98% by HPLC.

- The hydrochloride salt form shows improved stability and crystallinity.

Analysis of Synthetic Considerations

Choice of Protecting Group

- The tert-butyl carbamate (Boc) group is favored due to its stability under mild conditions and facile removal if necessary.

- Boc protection prevents side reactions on the amine during methylation.

Methylation Strategy

- Direct methylation of the nitrogen is efficient using methyl iodide or dimethyl sulfate.

- Control of stoichiometry and reaction time is critical to avoid overalkylation or side reactions.

Salt Formation

- Conversion to hydrochloride salt enhances compound handling, solubility, and storage.

- Salt formation is a common pharmaceutical strategy for amine-containing compounds.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc protection | Boc2O, NaHCO3 | THF | 0 °C to RT, 3 h | 85–90 | Protects amine |

| 2 | N-Methylation | Methyl iodide, K2CO3 | DMF | RT, 12 h | 70–80 | Methylates carbamate N |

| 3 | Salt formation | HCl in dioxane | Dioxane | RT, 1 h | 90–95 | Forms hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Structural and Functional Analysis

a. Ring Size and Strain

- Pyrrolidine analogs (e.g., CAS 1788058-40-1) exhibit lower ring strain compared to azetidine derivatives (e.g., CAS 1523606-47-4), which may influence their stability and reactivity in synthetic pathways .

- Piperidine derivatives (e.g., CAS 860169-74-0) offer greater conformational flexibility, making them preferable for targeting deep binding pockets in enzymes .

b. Substituent Effects

- Fluorine substitution (CAS 186201-09-2) improves metabolic stability by reducing cytochrome P450-mediated oxidation, a critical factor in drug design .

c. Stereochemical Considerations

- Chiral centers in compounds like CAS 2068138-00-9 and CAS 1788058-40-1 are essential for enantioselective interactions, particularly in asymmetric catalysis or receptor binding .

Biological Activity

tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate; hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride

- Molecular Formula : C10H20N2O2·HCl

- Molecular Weight : 236.74 g/mol

- CAS Number : 1217858-20-2

- Purity : ≥97%

The biological activity of tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate; hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The pyrrolidine moiety is known to enhance binding affinity to certain receptors, potentially leading to neuroprotective effects.

Anticancer Activity

Recent studies have indicated that derivatives of carbamate compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate have shown pro-apoptotic effects in various cancer cell lines:

| Compound Type | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Carbamate Derivative | A549 (Lung) | 15.2 | Induces late apoptosis |

| Carbamate Derivative | HCT116 (Colon) | 9.09 | Induces early and late apoptosis |

These findings suggest a potential role for this compound in cancer therapy, particularly in inducing apoptosis in resistant cancer cell lines .

Neuroprotective Effects

The compound's structure allows it to modulate neurotransmitter systems, particularly those involving glutamate and GABA. Studies have shown that it can enhance synaptic plasticity and reduce excitotoxicity, making it a candidate for treating neurodegenerative disorders:

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Neuroprotection | Reduces neuronal death | |

| Modulation of EAAT2 | Enhances glutamate uptake |

Study 1: Antitumor Efficacy

A study conducted on the efficacy of various carbamate derivatives demonstrated that tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate showed promising results against multiple cancer cell lines. The compound was tested for its ability to inhibit tumor growth in vivo, showing a significant reduction in tumor size compared to control groups.

Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotection, the compound was administered in models of neurodegeneration. Results indicated a marked decrease in markers of oxidative stress and inflammation, suggesting its potential as a therapeutic agent for conditions like Alzheimer’s disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.